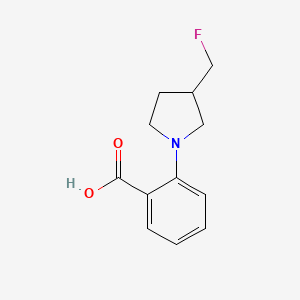

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

CAS No.: 2092795-37-2

Cat. No.: VC3200230

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092795-37-2 |

|---|---|

| Molecular Formula | C12H14FNO2 |

| Molecular Weight | 223.24 g/mol |

| IUPAC Name | 2-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid |

| Standard InChI | InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16) |

| Standard InChI Key | BTLVDHUOSDDUPZ-UHFFFAOYSA-N |

| SMILES | C1CN(CC1CF)C2=CC=CC=C2C(=O)O |

| Canonical SMILES | C1CN(CC1CF)C2=CC=CC=C2C(=O)O |

Introduction

Structural Properties

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid features a 2-substituted benzoic acid skeleton with a pyrrolidine ring attached to the ortho position relative to the carboxylic acid group. The pyrrolidine ring is further functionalized with a fluoromethyl group at position 3, creating a chiral center that may exist as R or S enantiomers. This specific structural arrangement potentially influences the compound's three-dimensional conformation and biological interactions.

The fluoromethyl group represents a unique structural feature that potentially enhances metabolic stability through the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This fluorination strategy is commonly employed in medicinal chemistry to improve drug-like properties, as fluorinated compounds often demonstrate increased lipophilicity, enhanced binding interactions, and resistance to metabolic degradation compared to their non-fluorinated counterparts.

Molecular Structure Comparison

By comparing 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid with similar compounds, we can infer key structural relationships that might influence its properties:

| Compound | Position of Carboxylic Acid | Fluorine Content | Heterocyclic Ring | Predicted logP |

|---|---|---|---|---|

| 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid | Ortho (2-position) | Monofluoromethyl on pyrrolidine | Pyrrolidine | ~1.8-2.3 |

| 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid | Para (4-position) | Trifluoromethyl on benzene | Pyrrolidine | 2.1 |

| Typical benzoic acid derivatives with pyrrolidine | Various | None to multiple | Pyrrolidine | 1.2-3.0 |

The ortho-substitution pattern in 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid likely creates a distinct spatial arrangement where the carboxylic acid group and the pyrrolidine nitrogen are in closer proximity than in para-substituted analogs. This proximity might enable intramolecular hydrogen bonding, potentially affecting the compound's acidity, solubility, and binding characteristics.

Physicochemical Properties

The physicochemical properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can be inferred from related compounds and structural analysis. These properties are crucial for understanding the compound's behavior in biological systems and potential pharmaceutical applications.

Predicted Properties

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Weight | ~237 g/mol | Calculated from molecular formula |

| Solubility in Water | ~1-2 mg/mL | Based on similar benzoic acid derivatives |

| pKa | ~3.5-4.5 (carboxylic acid) | Influence of electron-donating pyrrolidine |

| logP | ~1.8-2.3 | Estimated from structural features |

| Melting Point | ~150-180°C | Typical range for substituted benzoic acids |

| Hydrogen Bond Donors | 1 | Carboxylic acid OH group |

| Hydrogen Bond Acceptors | 3 | Carboxylic acid carbonyl, carboxylic acid OH, pyrrolidine N |

Stability Considerations

The carbon-fluorine bond in the fluoromethyl group is expected to confer enhanced metabolic stability compared to non-fluorinated analogs. This stability may extend the compound's half-life in biological systems, potentially improving its pharmacokinetic profile. Similar fluorinated compounds demonstrate resistance to oxidative metabolism, particularly at the fluorinated positions.

Applications

The structural features of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid suggest several potential applications in research and drug development.

Medicinal Chemistry Applications

As a compound with a balanced profile of lipophilicity and hydrophilicity, 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid could serve as a valuable scaffold for medicinal chemistry programs. The compound's structural elements support potential applications in:

-

Development of receptor modulators, particularly for G-protein coupled receptors

-

Design of enzyme inhibitors targeting proteases or kinases

-

Creation of novel anti-inflammatory agents

-

Exploration as intermediate compounds in drug discovery pipelines

Research Tools

Beyond direct therapeutic applications, the compound may serve as a valuable chemical tool for investigating biological systems:

-

Probe for studying receptor binding mechanisms

-

Reference compound for developing structure-activity relationships

-

Synthetic intermediate for preparing more complex molecules

-

Standard compound for analytical method development

Analytical Characterization

Characterization of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation. Characteristic signals would include:

-

1H NMR: Aromatic protons (7.0-8.0 ppm), pyrrolidine protons (1.5-3.5 ppm), fluoromethyl protons (typically appearing as a doublet due to H-F coupling, 4.0-4.5 ppm)

-

13C NMR: Carboxylic carbon (~170 ppm), aromatic carbons (120-140 ppm), fluoromethyl carbon (appears as a doublet due to C-F coupling)

-

19F NMR: Fluoromethyl fluorine (typically -220 to -230 ppm)

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure. Infrared spectroscopy would reveal characteristic bands for the carboxylic acid (C=O stretching ~1700 cm-1, O-H stretching ~3000-3500 cm-1) and C-F stretching (~1000-1100 cm-1).

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be suitable for purity determination, with typical conditions including:

| Parameter | Recommended Conditions |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |

| Detection | UV (220-280 nm) |

| Run Time | 10-15 minutes |

| Expected Retention Time | 5-8 minutes (depending on exact conditions) |

Comparative Analysis

To better understand the significance of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, it is valuable to compare it with related compounds that have established properties and applications.

Structure-Property Relationships

The following table compares key structural features and their expected impact on properties:

Functional Comparison

| Compound Type | Key Functional Properties | Potential Advantages of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid |

|---|---|---|

| Non-fluorinated benzoic acids | Lower lipophilicity; higher metabolic vulnerability | Improved membrane permeability; enhanced metabolic stability |

| Trifluoromethyl analogs | Higher lipophilicity; potentially lower solubility | Better balance of solubility and lipophilicity; potentially different receptor selectivity |

| Other heterocyclic benzoic acids | Diverse pharmacological profiles | Unique structural arrangement may confer specific target selectivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume